molecular formula C10H9N3O2 B565377 N-Methyl-8-nitroisoquinolin-7-amine CAS No. 148556-87-0

N-Methyl-8-nitroisoquinolin-7-amine

Cat. No. B565377
CAS RN: 148556-87-0
M. Wt: 203.201
InChI Key: RLMBGQVSOOBNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-8-nitroisoquinolin-7-amine” is an organic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.201 . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of N-monomethyl amines, which includes “N-Methyl-8-nitroisoquinolin-7-amine”, involves the selective N-monomethylation of primary amines and nitro compounds . Various methylating agents such as MeX, carbon dioxide, methanol, formaldehyde, formic acid, and dimethyl carbonate are used in this process .


Molecular Structure Analysis

Amines are organic compounds that have a functional group -NH2, where a nitrogen atom consists of a lone pair of electrons . The nitrogen atom in amines can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .


Chemical Reactions Analysis

The chemical reactivity of amines involves various processes such as irreversible reactions, dimerization, and disproportionation . The reaction mechanisms of amines are often complex and involve multiple steps .


Physical And Chemical Properties Analysis

Amines, including “N-Methyl-8-nitroisoquinolin-7-amine”, have the ability to form hydrogen bonds with water . Primary and secondary amines are capable of hydrogen bonding, although not as strongly as alcohol molecules . The solubility of amines in water decreases with an increase in the size of the hydrophobic alkyl part .

Scientific Research Applications

Synthetic Chemistry

The synthesis of N-Methyl-8-nitroisoquinolin-7-amine has been a subject of interest. Notably:

Safety and Hazards

While specific safety and hazard information for “N-Methyl-8-nitroisoquinolin-7-amine” is not available, it’s important to note that many nitrosamines are known to possess carcinogenic activity . Therefore, sufficient measures should be applied to maintain nitrosamines below acceptable intake levels .

Future Directions

The development of N-monomethylation of primary amines and nitro compounds, including “N-Methyl-8-nitroisoquinolin-7-amine”, is a promising field in synthetic organic chemistry and catalysis . Future progress in this field could involve exploring new catalysts and methods for the selective synthesis of N-monomethyl amines .

properties

IUPAC Name

N-methyl-8-nitroisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9-3-2-7-4-5-12-6-8(7)10(9)13(14)15/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBGQVSOOBNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696588
Record name N-Methyl-8-nitroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-8-nitroisoquinolin-7-amine

CAS RN

148556-87-0
Record name N-Methyl-8-nitroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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